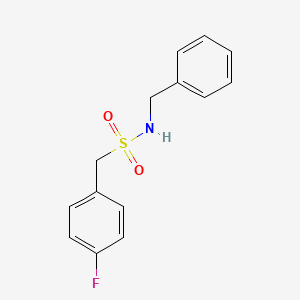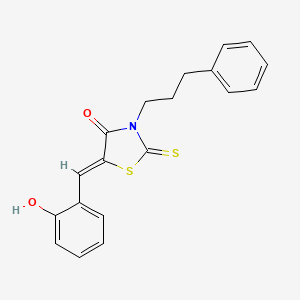
5-(2-hydroxybenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
5-(2-hydroxybenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one is a compound that belongs to the thiazolidinone family. It has been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 5-(2-hydroxybenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various biological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
5-(2-hydroxybenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. It has also been shown to have antioxidant properties, which may help protect cells from oxidative damage. In addition, it has been shown to have anticancer properties by inhibiting the activity of topoisomerase II.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(2-hydroxybenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one is that it has been shown to have a broad spectrum of activity against various bacterial and fungal strains. This makes it a potentially useful compound for the development of new antimicrobial agents. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 5-(2-hydroxybenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action in order to optimize its therapeutic potential. Another direction is to explore its potential as a treatment for various inflammatory and oxidative stress-related diseases. Additionally, further research could focus on the development of new derivatives of this compound with improved activity and selectivity.
Applications De Recherche Scientifique
The potential therapeutic applications of 5-(2-hydroxybenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one have been studied extensively in scientific research. It has been shown to have antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. This compound has been tested against various bacterial and fungal strains and has shown promising results in inhibiting their growth.
Propriétés
IUPAC Name |
(5Z)-5-[(2-hydroxyphenyl)methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S2/c21-16-11-5-4-10-15(16)13-17-18(22)20(19(23)24-17)12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11,13,21H,6,9,12H2/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMJTWUPSMTCLQ-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C(=O)C(=CC3=CC=CC=C3O)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCN2C(=O)/C(=C/C3=CC=CC=C3O)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(2-phenoxyethyl)acetamide](/img/structure/B4699510.png)
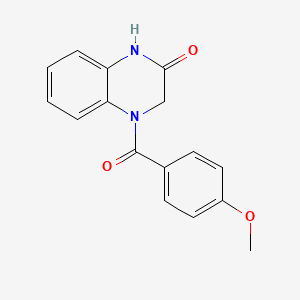
![2-[3-(1,3-benzoxazol-2-ylthio)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4699532.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B4699550.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4699558.png)
![N-(4-bromo-2-chlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4699566.png)
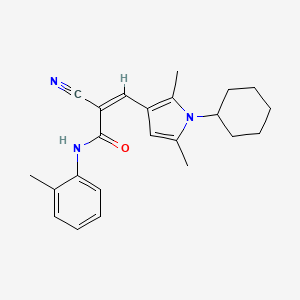
![3-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B4699574.png)
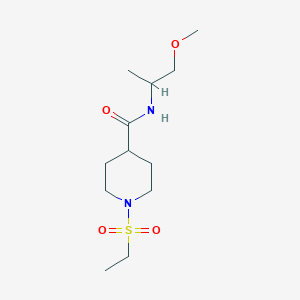
![6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4699599.png)
![N-cyclohexyl-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4699602.png)
